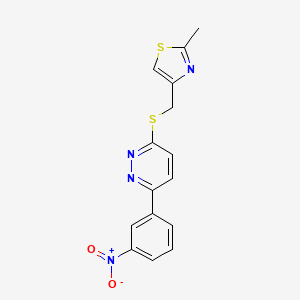

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyridazinone derivatives, have been shown to interact with a range of biological targets .

Mode of Action

The thiazole ring, a component of the compound, is known for its aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyridazinone derivatives, which share structural similarities with the compound, have been shown to affect a variety of physiological effects .

Pharmacokinetics

The solubility of a compound, which is a key factor in its bioavailability, can be influenced by the presence of a thiazole ring .

Result of Action

Compounds with similar structures, such as pyridazinone derivatives, have been shown to possess a wide range of pharmacological activities .

Action Environment

The solubility of a compound, which can be influenced by environmental factors such as ph and temperature, is a key factor in its bioavailability .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to have significant anticancer activity in various cancer cell lines .

Molecular Mechanism

Similar compounds have been shown to inhibit prostaglandin E2 and interleukin activity .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have a fast onset of action .

Dosage Effects in Animal Models

Similar compounds have been shown to have significant biological activity at various dosages .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been shown to have various effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have various effects on their activity or function .

Biological Activity

2-Methyl-4-(((6-(3-nitrophenyl)pyridazin-3-yl)thio)methyl)thiazole, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by relevant case studies and research findings.

- Common Name : this compound

- CAS Number : 1208961-98-1

- Molecular Formula : C₁₅H₁₂N₄O₂S₂

- Molecular Weight : 344.4 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds, including derivatives similar to this compound), against multiple bacterial strains. The results showed effective inhibition of growth, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 31.25 |

| Thiazole Derivative B | Escherichia coli | 62.5 |

Anticancer Activity

The anticancer potential of thiazole compounds has been extensively studied. In vitro assays demonstrated that the compound exhibited cytotoxicity against various cancer cell lines, including Jurkat and HT-29 cells. The half-maximal inhibitory concentration (IC₅₀) values were found to be comparable to established chemotherapeutic agents like doxorubicin .

A significant case study involved the evaluation of structural activity relationships (SAR), revealing that modifications in the thiazole moiety could enhance anticancer efficacy. For instance, the presence of electron-donating groups on the phenyl ring was crucial for improving cytotoxic activity .

| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |

|---|---|---|

| Jurkat | <10 | Doxorubicin: 15 |

| HT-29 | <15 | Doxorubicin: 20 |

The biological activity of this compound is thought to involve multiple mechanisms:

- DNA Gyrase Inhibition : Some studies suggest that thiazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins like Bcl-2 .

Study on Antimicrobial Efficacy

In a recent study, a series of thiazole derivatives were synthesized and screened for antimicrobial activity. Among these, the compound similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of thiazoles, where the compound was tested against various human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity. The presence of a nitrophenyl group was particularly effective in enhancing the anticancer activity through improved interaction with cellular targets .

Properties

IUPAC Name |

2-methyl-4-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S2/c1-10-16-12(8-22-10)9-23-15-6-5-14(17-18-15)11-3-2-4-13(7-11)19(20)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQMQWZKXLJOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.